3-Piperidyl propanoic acid, also known as 3-(4-piperidinyl)propanoic acid, is a chemical compound with the CAS Number 1822-32-8. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a piperidine ring attached to a propanoic acid moiety, contributing to its unique chemical properties.
3-Piperidyl propanoic acid is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). It is primarily synthesized in laboratory settings and has been the focus of various research studies aimed at exploring its pharmacological potential and synthetic methodologies. Its derivatives have been investigated for their effects on biological systems, particularly in relation to tubulin polymerization inhibition .
The synthesis of 3-Piperidyl propanoic acid typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis. The general synthetic route can be outlined as follows:
In industrial applications, continuous flow processes are employed to enhance yield and efficiency. Catalysts like palladium on carbon may also be used to optimize reaction conditions, achieving yields up to 85%.
The molecular formula of 3-Piperidyl propanoic acid is , with a molecular weight of approximately 157.21 g/mol. The compound's structure can be represented as follows:
The structural representation highlights the piperidine ring bonded to a propanoic acid chain, indicating potential sites for chemical reactivity and biological interaction.
3-Piperidyl propanoic acid can undergo various chemical transformations:
These reactions expand the utility of 3-Piperidyl propanoic acid in synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for 3-Piperidyl propanoic acid is primarily linked to its ability to inhibit tubulin polymerization, a critical process in cell division. By interfering with this mechanism, it may exert anti-cancer properties similar to other piperidine derivatives.
The compound exhibits stability under normal temperature and pressure conditions, with a boiling point around 299 °C and a density of approximately 1.039 g/cm³. These properties suggest that it can be handled safely in laboratory environments.
These properties are significant for understanding how the compound behaves under various conditions, influencing its application in scientific research and potential therapeutic uses .
3-Piperidyl propanoic acid has several notable applications:
3-Piperidyl propanoic acid (also documented as 1-piperidinepropionic acid or 1-Piperidine Propionic Acid) functions as an allosteric modulator of Protease-Activated Receptor 2, a G-protein-coupled receptor pivotal in inflammation, cancer metastasis, and metabolic disorders. Its antagonistic activity arises from selective binding to a conserved allosteric site within the transmembrane helices of the inactive conformation of Protease-Activated Receptor 2. This binding stabilizes the receptor’s inactive state, inhibiting downstream signaling cascades such as mitogen-activated protein kinases and nuclear factor kappa B pathways [2] [4] [5].
Molecular dynamics simulations and docking studies reveal that 3-Piperidyl propanoic acid occupies a deeply buried allosteric pocket 9 Å away from the orthosteric site (where reference inhibitors like AZ8838 bind). This pocket, situated amid transmembrane helices 2, 3, 6, and 7, is stabilized by:
Table 1: Key Molecular Interactions of 3-Piperidyl Propanoic Acid in Protease-Activated Receptor 2
Residue | Transmembrane Helix | Interaction Type | Functional Role |
---|---|---|---|
Arg121²·⁵⁰ | Helix 2 | Hydrogen bond | Sodium coordination network disruption |
Ser124²·⁵³ | Helix 2 | Hydrogen bond | Stabilizes propionic acid group |
Met134³·³⁹ | Helix 3 | Hydrophobic contact | Anchors piperidine ring |
Leu214⁵·⁴⁷ | Helix 5 | Van der Waals interaction | Contributes to pocket occlusion |
Phe269⁶·⁴⁴ | Helix 6 | π-alkyl stacking | Binds piperidine ring |
This binding induces conformational constraints that prevent transition to the active state, validated through principal component analysis of microsecond-scale simulations [2] [4].
The Cellular Thermal Shift Assay directly confirmed intracellular target engagement. In cell lysates overexpressing human Protease-Activated Receptor 2:
This stabilization signifies compound-induced conformational rigidity, reducing thermal denaturation. The assay’s validity was cross-verified using the known inhibitor AZ8838 (half-maximal inhibitory concentration = 2.3 μM), confirming Protease-Activated Receptor 2 as a primary target [3] [4].
Table 2: Cellular Thermal Shift Assay Results for 3-Piperidyl Propanoic Acid
Concentration (μM) | Soluble Protease-Activated Receptor 2 (% vs Control) | Stabilization Effect |
---|---|---|
0 | 100% | Baseline denaturation |
2.5 | 135% | Mild |
25 | 220% | Moderate |
125 | 430% | Maximal |
Computational profiling assessed selectivity across the G-protein-coupled receptor superfamily. Docking against 42 solvent-accessible pockets in Protease-Activated Receptor 2 revealed only three cavities accommodating 3-Piperidyl propanoic acid. Subsequent screening against homologous receptors (Protease-Activated Receptor 1, 3, 4; thrombin receptor) demonstrated:
3-Piperidyl propanoic acid derivatives serve as warheads in Proteolysis-Targeting Chimera assemblies targeting Protease-Activated Receptor 2 for degradation. The terminal carboxylic acid is functionalized to link cereblon E3 ligase ligands (e.g., pomalidomide), enabling:
Table 3: Proteolysis-Targeting Chimera Design Principles Using 3-Piperidyl Propanoic Acid
Component | Role | Structural Features |
---|---|---|
3-Piperidyl propanoic acid | Target binder | Propionic acid for Protease-Activated Receptor 2 engagement |
Triethylene glycol linker | Spacer | Balances hydrophilicity and distance (12–18 Å) |
Pomalidomide | Cereblon recruiter | Imide moiety for E3 ligase binding |
This approach leverages 3-Piperidyl propanoic acid’s validated target engagement to achieve proteasomal degradation of pathological Protease-Activated Receptor 2, expanding its therapeutic utility beyond conventional antagonism [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7